2,5-Diphenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2,5-Diphenyl-4,5-dihydro-1,3-oxazole is an organic compound with the molecular formula C15H13NO It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diphenyl-4,5-dihydro-1,3-oxazole can be synthesized through the cyclodehydration of β-hydroxy amides. One effective method involves the use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction typically occurs at room temperature and involves the inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents like manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes. These processes enhance safety and efficiency by minimizing the handling of hazardous reagents and providing pure products without the need for additional purification . The use of packed reactors containing commercial manganese dioxide is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions with electrophiles and nucleophiles to form substituted oxazoles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted oxazoles.
Scientific Research Applications
2,5-Diphenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and substitution, which can alter its interactions with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
2,5-Diphenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
2,5-Diphenyloxazole: Used as a scintillator and laser dye.
4,5-Diphenyl-2-oxazolethiol: Contains a thiol group and exhibits different chemical properties.
1,3,4-Oxadiazoles: Known for their broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
22020-69-5 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
AORHJOUBDGUERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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